molecular formula C9H17NO B1427040 1-Cyclobutylpiperidin-4-ol CAS No. 869224-62-4

1-Cyclobutylpiperidin-4-ol

Numéro de catalogue: B1427040
Numéro CAS: 869224-62-4
Poids moléculaire: 155.24 g/mol
Clé InChI: DFNHWMSTHVIRFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. It is a derivative of piperidine, featuring a cyclobutyl group attached to the nitrogen atom of the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with 4-piperidone under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclobutylpiperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides, to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, which can have diverse applications in research and industry.

Applications De Recherche Scientifique

1-Cyclobutylpiperidin-4-ol has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may serve as a ligand in biological studies to investigate receptor interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-cyclobutylpiperidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific research context.

Comparaison Avec Des Composés Similaires

1-Cyclobutylpiperidin-4-ol is similar to other piperidine derivatives, such as 4-cyclobutylpiperidin-4-ol hydrochloride and other cyclobutyl-containing compounds. its unique structural features, such as the presence of the cyclobutyl group, distinguish it from these compounds and contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-Cyclobutylpiperidin-4-ol is a piperidine derivative with significant potential in medicinal chemistry and pharmacology. This compound, characterized by its unique cyclobutyl group, has been studied for various biological activities, particularly its interaction with histamine receptors.

  • Molecular Formula : C9_9H17_{17}NO
  • Molecular Weight : 155.24 g/mol
  • CAS Number : 869224-62-4

Synthesis Methods

This compound can be synthesized through several methods, with one common approach being the reaction of cyclobutylamine with 4-piperidone under acidic conditions. This reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its role as a ligand for histamine receptors, particularly the H3 receptor (H3R). Antagonism of H3R has been linked to increased neurotransmitter release, which may have therapeutic implications for various central nervous system (CNS) disorders, including narcolepsy and cognitive dysfunctions .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Target/Mechanism Potential Applications
H3 Receptor AntagonismModulates neurotransmitter releaseTreatment of CNS disorders like narcolepsy
Ligand for Other ReceptorsInteraction with various receptorsPotential drug development in neuropharmacology
Inhibition of KinasesAffects pathways involving ITK and JAK3Cancer research and therapeutics

Case Studies and Research Findings

  • Histamine H3 Receptor Modulation : Research indicates that compounds like this compound can act as inverse agonists at the H3 receptor, leading to increased fluxes of neurotransmitters such as acetylcholine and dopamine. This modulation is crucial for developing treatments for cognitive impairments and other CNS-related disorders .
  • Pharmaceutical Applications : Various studies have explored the use of this compound in pharmaceutical compositions aimed at treating disorders related to H3R modulation. For instance, formulations containing this compound have shown promise in preclinical models targeting narcolepsy and other sleep disorders .
  • Chemical Reactivity : The compound has been noted for its ability to undergo oxidation and substitution reactions, which can be harnessed to synthesize derivatives with enhanced biological activity or specificity for certain targets.

Propriétés

IUPAC Name

1-cyclobutylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNHWMSTHVIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Hydroxypiperidine (2.41 g, 23.8 mmol), cyclobutanone (5 g, 71.4 mmol) and acetic acid (1.36 ml, 23.8 mmol) were stirred in tetrahydrofuran (35 ml) at 0° C. for 1.5 hours. Sodium triacetoxyborohydride (10.1 g, 47.7 mmol) was then added at 0° C. and the reaction mixture stirred at 0° C. for 1 hour. The mixture was warmed to room temperature and stirred for 1 hour, then heated to 40° C. for 18 hours. The reaction was concentrated in vacuo. The residue was taken up in water (30 ml). The aqueous layer was basified to pH 9 with ammonia and extracted with diethyl ether (3×50 ml). The organics were combined, dried over magnesium sulphate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel eluting with dichloromethane:methanol:ammonia (100:0:0 to 93:7:0.7 by volume) to provide the title compound (2.47 g, 67%) as an oil. LRMS APCI+ m/z 156 [MH]+.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

A solution of 4-piperidinol (80 g, 0.792 moles) and cyclobutanone (67.2 g, 0.96 moles) in ethylene dichloride (1 L) was treated with sodium triacetoxyborohydride (251.1 g, 1.184 moles) portion wise and the mixture was stirred at room temperature for 5 hours. The reaction mixture was quenched in chilled water (1 L) and the resulting mass was basified with lye solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (2×500 mL). The combined organic layers were washed with water, dried over sodium sulfate and concentrated to afford the title compound 100 g (Yield: 81.46%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
251.1 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
81.46%

Synthesis routes and methods III

Procedure details

A methanol solution (48 mL) of 0.3 N sodium cyanoborohydride/0.15 N zinc(II) chloride was added to a methanol (50 mL) solution of 4-hydroxypiperidine (1.1 g, 1.0 mmol) and cyclobutanone (1 g), and stirred at room temperature for 24 hours. The solvent was concentrated under reduced pressure, distilled water was added, and extracted eight times with chloroform. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure to obtain the entitled compound (1.68 g, 98%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-4-ol
Reactant of Route 3
1-Cyclobutylpiperidin-4-ol
Reactant of Route 4
1-Cyclobutylpiperidin-4-ol
Reactant of Route 5
1-Cyclobutylpiperidin-4-ol
Reactant of Route 6
1-Cyclobutylpiperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.